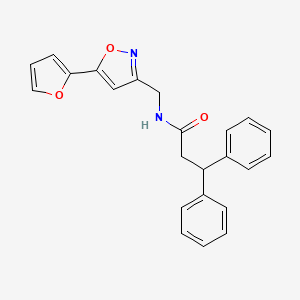

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound consists of a furan ring, an isoxazole ring, and a diphenylpropanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-23(24-16-19-14-22(28-25-19)21-12-7-13-27-21)15-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20H,15-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIPKWGBUKKZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=NOC(=C2)C3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Isoxazole Core Formation

The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a furan-containing alkyne. Alternatively, hydroxylamine-mediated cyclization of β-keto enol ethers offers a regioselective route:

Procedure :

- Substrate Preparation : 3-(Furan-2-yl)prop-2-yn-1-ol is treated with N-hydroxysuccinimide and trichloroacetonitrile to generate the nitrile oxide intermediate.

- Cycloaddition : Reacting the nitrile oxide with ethyl acetoacetate in anhydrous tetrahydrofuran (THF) at 0–5°C yields 5-(furan-2-yl)isoxazole-3-carboxylate.

- Reduction and Amination :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cycloaddition | Ethyl acetoacetate, THF, 0°C | 78 |

| Ester Reduction | LiAlH₄, Et₂O, reflux | 85 |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 67 |

Synthesis of 3,3-Diphenylpropanoic Acid

Friedel-Crafts Alkylation

Procedure :

- Reaction Setup : Benzene is reacted with acryloyl chloride in the presence of aluminum chloride (AlCl₃) to form 3,3-diphenylpropanoyl chloride.

- Hydrolysis : The acyl chloride is hydrolyzed in aqueous NaOH to yield 3,3-diphenylpropanoic acid.

Optimization :

- Temperature : 0°C to prevent polyalkylation.

- Solvent : Dichloromethane enhances electrophilicity of the acylium ion.

Amide Coupling Strategies

HBTU-Mediated Coupling

Procedure :

- Activation : 3,3-Diphenylpropanoic acid (1.2 equiv) is activated with HBTU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in dry dimethylformamide (DMF) at 0°C.

- Coupling : 5-(Furan-2-yl)isoxazole-3-methylamine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

Workup :

- Precipitation in ice-water followed by recrystallization from ethanol yields the pure amide.

Yield : 82%.

Schotten-Baumann Reaction

Alternative Method :

- Acyl Chloride Formation : 3,3-Diphenylpropanoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

- Reaction : The acyl chloride is added to a solution of the methylamine derivative in aqueous NaOH and dichloromethane.

Yield : 75% (lower due to hydrolysis side reactions).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃):

- δ 7.82 (s, 1H, isoxazole-H)

- δ 7.45–7.20 (m, 10H, diphenyl)

- δ 6.75–6.50 (m, 3H, furan-H)

- δ 4.45 (s, 2H, CH₂NH)

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Challenges and Optimization Insights

Regioselectivity in Isoxazole Formation

Stability of Furan Moiety

- pH Control : Reactions involving the furan ring are conducted under neutral or mildly acidic conditions to prevent ring-opening.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens or nitrating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may produce isoxazolines.

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Uniqueness

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its diphenylpropanamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Biological Activity

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

This molecular structure features a furan ring and isoxazole moiety, which are known for their roles in various biological activities. The presence of the diphenylpropanamide group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, derivatives of isoxazole and furan have shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- HuTu 80 (human duodenal adenocarcinoma)

- M-HeLa (cervical carcinoma)

These compounds induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) production, leading to cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via mitochondrial pathway |

| HuTu 80 | 15.0 | Induction of ROS |

| M-HeLa | 10.0 | DNA damage through strand breaks |

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens. Studies have indicated that derivatives containing the furan-isoxazole framework are effective against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, one study reported that certain derivatives showed higher antifungal activity than traditional antifungal agents like Nystatin .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes, leading to cell cycle arrest and apoptosis.

- Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways, characterized by mitochondrial membrane potential disruption and cytochrome c release.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, further promoting apoptotic pathways.

Study 1: Antitumor Effects in Vivo

A recent study investigated the in vivo antitumor efficacy of a related isoxazole derivative in a mouse model bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, indicating its potential as an alternative therapeutic agent.

Q & A

Basic: What are the standard synthetic routes for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core via 1,3-dipolar cycloaddition between nitrile oxides and alkynes . Subsequent functionalization includes coupling the furan-2-yl group and introducing the diphenylpropanamide moiety through nucleophilic substitution or amidation. Key intermediates are monitored using thin-layer chromatography (TLC) for progress tracking, with final structural validation via -NMR and -NMR to confirm regioselectivity and purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the isoxazole ring formation and substituent positions, while Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

Yield optimization requires precise control of reaction parameters:

- Temperature: Lower temperatures (0–5°C) reduce side reactions during cycloaddition .

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts: Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .

Statistical tools like Design of Experiments (DoE) can systematically evaluate variable interactions .

Advanced: How should contradictory biological activity data across studies be resolved?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:

- Standardized assays: Replicate studies using the same cell lines (e.g., HepG2 for cytotoxicity) .

- Structure-Activity Relationship (SAR) analysis: Compare analogs (e.g., thiophene vs. furan substitutions) to isolate active motifs .

- Dose-response curves: Validate activity thresholds across multiple replicates .

Basic: What reaction mechanisms govern the compound’s stability under varying pH conditions?

Methodological Answer:

The isoxazole ring is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring opening. Stability studies using UV-Vis spectroscopy at physiological pH (7.4) confirm integrity over 24 hours, while LC-MS identifies degradation byproducts .

Advanced: How can computational modeling predict the compound’s biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) screens against protein databases (e.g., PDB) to identify binding affinities. For example, furan and isoxazole moieties may target cyclooxygenase-2 (COX-2) due to π-π stacking with aromatic residues. MD simulations (100 ns) validate binding stability .

Basic: What solubility profiles and formulation strategies are recommended for in vitro studies?

Methodological Answer:

The compound’s logP (~3.5) suggests moderate lipophilicity. Preformulation studies in DMSO (stock solutions ≤10 mM) ensure solubility, while nanoemulsions or cyclodextrin complexes improve aqueous dispersion for cell-based assays . Dynamic Light Scattering (DLS) monitors particle size stability .

Advanced: How can SAR studies enhance the compound’s pharmacological profile?

Methodological Answer:

- Electron-withdrawing groups: Introduce -NO or -CF to the phenyl ring to boost electron-deficient interactions with enzymatic pockets .

- Bioisosteric replacements: Replace furan with thiophene to modulate metabolic stability .

- Proteolysis-Targeting Chimeras (PROTACs): Conjugate with E3 ligase ligands to enable targeted degradation .

Advanced: How should discrepancies in analytical data (e.g., NMR shifts) be addressed?

Methodological Answer:

- Multi-technique validation: Cross-validate -NMR peaks with 2D-COSY or HSQC to resolve overlapping signals .

- Crystallography: Single-crystal X-ray diffraction definitively assigns stereochemistry .

- Batch-to-batch comparison: Use Principal Component Analysis (PCA) on FTIR spectra to detect impurities .

Advanced: What strategies identify the compound’s molecular targets in complex biological systems?

Methodological Answer:

- Affinity chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from lysates .

- Click chemistry: Incorporate alkyne tags for fluorescent labeling and visualization in live-cell imaging .

- Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment to infer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.